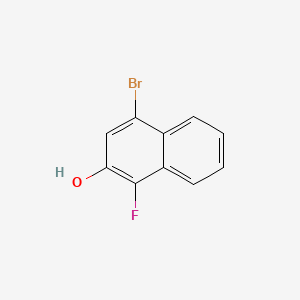
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The synthesis of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, leading to the chlorination at the para position relative to the amino group . This method is known for its regioselectivity due to the strong electron-donating nature of the amino group .
化学反応の分析
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Industry: The compound is used in the preparation of benzoyl urea derivatives with insecticidal activity.
作用機序
The primary mechanism of action of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins from arachidonic acid . By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
類似化合物との比較
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is unique among its class due to its specific substitution pattern and its potent anti-inflammatory and anticancer properties. Similar compounds include:
Mefenamic acid: Another fenamate NSAID with similar anti-inflammatory properties.
Flufenamic acid: Known for its anti-inflammatory and analgesic effects.
Niflumic acid: Used for its anti-inflammatory and analgesic properties in treating rheumatoid arthritis.
These compounds share a common anthranilic acid core but differ in their substitution patterns, which influence their pharmacological properties.
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
2-amino-5-(3-chloro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,16H2,1H3,(H,17,18) |
InChIキー |
PWGXFWLVSOLKBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)


![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)






![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)


![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
